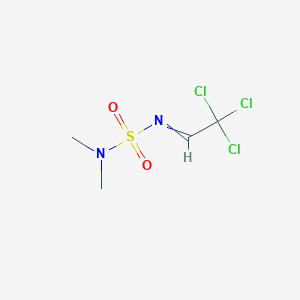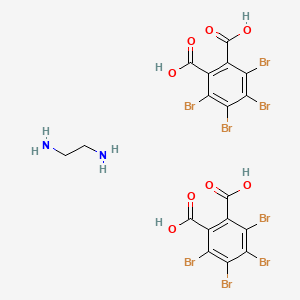![molecular formula C14H16N2O4 B14482374 1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane CAS No. 65963-34-0](/img/structure/B14482374.png)
1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane is a compound that belongs to the bicyclo[2.2.2]octane family. This compound is characterized by its unique bicyclic structure, which includes a nitro group and a nitrophenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane typically involves the nitration of bicyclo[2.2.2]octane derivatives. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired positions on the bicyclo[2.2.2]octane ring .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and understanding the effects of nitro groups on biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane involves its interaction with molecular targets through its nitro and nitrophenyl groups. These functional groups can participate in various chemical reactions, such as electron transfer and hydrogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1-Nitro-4-substituted bicyclo[2.2.2]octane derivatives: These compounds have different substituents in place of the nitrophenyl group, which can affect their chemical properties and reactivity.
Nitrobenzene derivatives: These compounds have a simpler structure with a single benzene ring and nitro groups, making them less complex but still useful for studying nitro group effects.
The uniqueness of this compound lies in its bicyclic structure and the presence of both nitro and nitrophenyl groups, which impart distinct chemical properties and make it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
65963-34-0 |
|---|---|
Molekularformel |
C14H16N2O4 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
1-nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H16N2O4/c17-15(18)12-3-1-11(2-4-12)13-5-8-14(9-6-13,10-7-13)16(19)20/h1-4H,5-10H2 |
InChI-Schlüssel |
MBUANVDGILMNNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


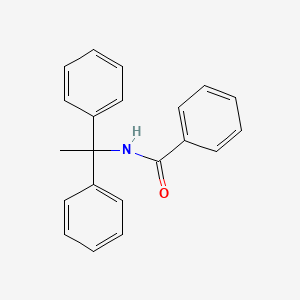
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)


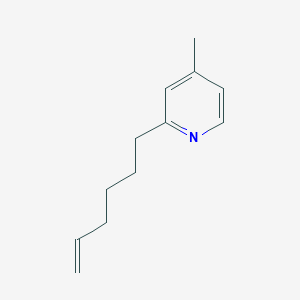



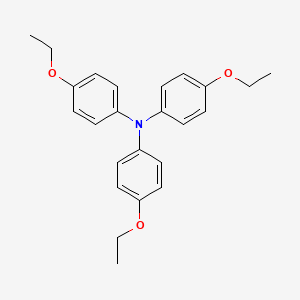
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
